molecular formula C13H12N4O2S B2651719 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325303-67-0

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2651719
CAS No.: 1325303-67-0
M. Wt: 288.33
InChI Key: LTWRUHRCJCEVOP-UHFFFAOYSA-N
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Description

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines pyridine, isothiazole, and pyrimidine rings, making it a valuable subject for research in medicinal chemistry and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multiple steps, starting from commercially available substancesCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and modulate their activity makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-propyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-2-7-17-12(18)11-10(15-13(17)19)9(16-20-11)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWRUHRCJCEVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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